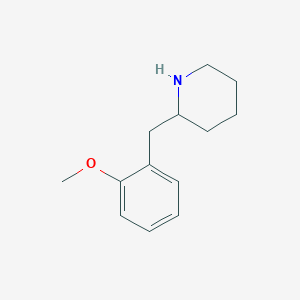

2-(2-Methoxy-benzyl)-piperidine

Description

The piperidine (B6355638) moiety, a six-membered nitrogen-containing heterocycle, is a fundamental building block in the design of therapeutic agents. arizona.eduugent.bedokumen.pub Its combination with a benzyl (B1604629) group, and specifically a methoxy-substituted one, creates a molecule with potential for diverse biological interactions. The specific compound, 2-(2-Methoxy-benzyl)-piperidine, has the empirical formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . sigmaaldrich.com Its structure is characterized by a piperidine ring substituted at the 2-position with a benzyl group, which in turn bears a methoxy (B1213986) group at the ortho position of the phenyl ring.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-((2-methoxyphenyl)methyl)piperidine |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| InChI Key | NHYZPJYAOKRXNK-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC=C1)CC2NCCCC2 |

Data sourced from Sigma-Aldrich sigmaaldrich.com

The piperidine scaffold is one of the most prevalent heterocyclic structures found in pharmaceuticals. nih.govresearchgate.net Its importance is underscored by its presence in over 70 commercially available drugs, including several blockbuster medications. arizona.eduugent.beresearchgate.net The widespread use of the piperidine ring in medicinal chemistry stems from several advantageous properties:

Structural Versatility: The piperidine ring is a versatile, non-planar, three-dimensional scaffold that can be readily functionalized at various positions, allowing for precise control over the spatial orientation of substituents to optimize interactions with biological targets. nih.gov

Physicochemical Modulation: Incorporating a piperidine moiety can significantly influence a molecule's physicochemical properties, such as its basicity (pKa), lipophilicity (logP), and aqueous solubility. thieme-connect.comresearchgate.net These properties are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Biological Activity and Selectivity: The piperidine ring can serve as a crucial anchor for binding to target proteins, enhancing biological potency and selectivity for the intended receptor or enzyme. thieme-connect.comresearchgate.netthieme-connect.com

Reduced Toxicity: Strategic inclusion of chiral piperidine scaffolds has been associated with a reduction in cardiac toxicity, specifically by mitigating interactions with the hERG ion channel. researchgate.netthieme-connect.com

This heterocycle is a key component in drugs targeting a wide array of conditions, including use as CNS modulators, anticoagulants, antihistamines, and analgesics. arizona.eduugent.be

The benzylpiperidine motif, which combines a benzyl group with a piperidine ring, is a frequently employed structural unit in drug discovery. nih.gov This framework is valued for its structural flexibility and its ability to engage in crucial cation-π interactions with protein targets. nih.gov The benzylpiperidine core is present in numerous approved drugs and clinical candidates. nih.gov

For instance, 4-benzylpiperidine (B145979) acts as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org The simpler 2-benzylpiperidine (B184556) is a stimulant and a dopamine reuptake inhibitor, although it is less potent than related compounds like methylphenidate. wikipedia.org Derivatives of 2-benzylpiperidine have been synthesized and shown to be much more potent dopamine reuptake inhibitors. wikipedia.org

The position of the benzyl group on the piperidine ring, as well as substitutions on the phenyl ring, can dramatically alter the pharmacological profile. Research into N-benzylpiperidine derivatives has shown their potential in developing drugs for various pharmacological purposes. researchgate.net For example, certain 1-benzylpiperidine (B1218667) derivatives have been evaluated as dual-target inhibitors for enzymes relevant to Alzheimer's disease. mdpi.com The substitution pattern on the benzyl group is a key determinant of activity; in studies of benzimidazole (B57391) opioids, a methoxy substitution on the benzyl ring was one of several modifications explored to understand structure-activity relationships. wikipedia.org

The history of piperidine in science began with its isolation from pepper (genus Piper), which gave the compound its name. dokumen.pub The synthesis of piperidine and its derivatives has been a subject of interest since the early 19th century, with initial methods involving the hydrogenation of pyridines. nih.gov The development of synthetic methods, such as the Chichibabin pyridine (B92270) synthesis, provided broader access to pyridine precursors, which could then be reduced to piperidines. dokumen.pub

The significance of piperidine-based compounds in medicine became increasingly apparent throughout the 20th century. A notable example from the 1950s is the discovery of the analgesic properties of certain benzimidazole derivatives, which led to the development of a class of potent synthetic opioids known as nitazenes. wikipedia.org The core structure of the initial prototype, desnitazene, is 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, highlighting the early use of the benzyl-heterocycle combination. wikipedia.org The versatility and favorable properties of the piperidine scaffold have cemented its role as a "leading heterocycle" in the pharmaceutical industry. dokumen.pub

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-8-3-2-6-11(13)10-12-7-4-5-9-14-12/h2-3,6,8,12,14H,4-5,7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYZPJYAOKRXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392145 | |

| Record name | 2-(2-Methoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-44-7 | |

| Record name | 2-(2-Methoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methoxy Benzyl Piperidine and Analogues

Strategies for the Enantioselective Synthesis of 2-(2-Methoxy-benzyl)-piperidine Derivatives

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For 2-substituted piperidines, the stereocenter at the C2 position significantly influences the molecule's interaction with biological targets. This section explores key enantioselective methods for the synthesis of chiral this compound derivatives.

Asymmetric Hydrogenation of Pyridinium (B92312) Salts

Asymmetric hydrogenation of readily available pyridine (B92270) precursors represents a highly atom-economical and efficient route to chiral piperidines. Activation of the pyridine ring as a pyridinium salt enhances its reactivity towards hydrogenation. rsc.orgnih.gov Iridium-based catalysts, particularly those with chiral phosphine (B1218219) ligands, have proven to be highly effective in this transformation.

The choice of the N-substituent on the pyridinium salt and the chiral ligand are critical for achieving high enantioselectivity. For instance, N-benzyl pyridinium salts are commonly employed substrates. nih.gov The use of chiral ligands such as MeO-BoQPhos in combination with an iridium catalyst has been shown to provide high levels of enantioselectivity in the hydrogenation of 2-alkyl and 2-aryl pyridinium salts. nih.gov

Table 1: Asymmetric Hydrogenation of N-Benzyl-2-substituted Pyridinium Salts

| Substrate (R-group) | Catalyst System | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Methyl | [Ir(COD)Cl]₂ / MeO-BoQPhos | 97 | 86:14 er | nih.gov |

| 2-Ethyl | [Ir(COD)Cl]₂ / MeO-BoQPhos | >99 | 93:7 er | nih.gov |

| 2-Phenyl | [Ir(COD)Cl]₂ / MeO-BoQPhos | >99 | 86% ee | nih.gov |

| 2-(4-Fluorophenyl) | [Ir(COD)Cl]₂ / MeO-BoQPhos | >99 | 98% ee | nih.gov |

| 2-(4-Methoxyphenyl) | Rh-JosiPhos / Et₃N | - | 90% ee | escholarship.orgnih.gov |

The data demonstrates that a range of 2-substituted piperidines can be synthesized with high yields and excellent enantioselectivities using this methodology. The conditions are generally mild, and the resulting N-benzyl piperidines can often be deprotected to yield the free secondary amine.

Catalytic Asymmetric Construction of Chiral Piperidine (B6355638) Centers

The direct, catalytic asymmetric construction of the chiral piperidine ring from acyclic precursors is a powerful strategy that allows for the convergent synthesis of complex targets. One notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines. This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. nih.gov

Another innovative method involves a chemo-enzymatic approach. By combining chemical synthesis with biocatalysis, a stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This strategy has been successfully applied to the synthesis of key intermediates for several pharmaceutical agents. nih.gov

Furthermore, copper-catalyzed asymmetric cyclizative aminoboration of acyclic hydroxylamine (B1172632) esters provides a route to 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov This method is particularly valuable for creating multiple stereocenters in a single step. For example, the synthesis of a key intermediate for the NK1 antagonist L-733,060 was achieved in 62% yield and 96% ee using this protocol on a 2 mmol scale. nih.gov

Stereodivergent Approaches to Substituted Piperidines

The ability to selectively synthesize any diastereomer of a multi-substituted piperidine is highly desirable. Stereodivergent synthesis provides access to all possible stereoisomers of a target molecule from a common intermediate or set of starting materials.

A powerful strategy for the stereodivergent synthesis of polysubstituted piperidines involves anion relay chemistry (ARC). This method allows for a modular approach to all possible stereoisomers of a selected piperidine scaffold. For example, a diversity-oriented synthesis of 2,4,6-trisubstituted piperidines has been developed using a Type II ARC protocol, followed by intramolecular SN2 cyclization. nih.gov

Another approach utilizes a gold-catalyzed tandem intramolecular alkyne hydroamination/iminium formation/Et₃SiH reduction. The stereochemical outcome of this reaction can be controlled by the choice of the nitrogen protecting group, allowing for the synthesis of different diastereomers of 2,5-disubstituted pyrrolidines, a strategy that can be conceptually extended to piperidine synthesis. rsc.org

Table 2: Stereodivergent Synthesis of Disubstituted Piperidines

| Starting Material/Method | Product (Substitution) | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|

| Type II Anion Relay Chemistry | 2,6-cis-disubstituted piperidine | - | 87 | nih.gov |

| Type II Anion Relay Chemistry | 2,6-trans-disubstituted piperidine | - | 55 | nih.gov |

| Photoredox Epimerization | N-Boc-2-phenyl-3-ethylpiperidine | >20:1 (anti/syn) | 94 | escholarship.org |

| Photoredox Epimerization | N-methyl-2-cyclohexyl-3-ethylpiperidine | 10:1 (anti/syn) | 85 | escholarship.org |

These methods provide chemists with the tools to systematically explore the structure-activity relationships of complex piperidine-containing molecules.

Advanced Approaches to Piperidine Ring Construction

Beyond the direct functionalization of pre-existing pyridine rings, several advanced synthetic methods focus on the de novo construction of the piperidine core. These strategies offer flexibility in introducing a wide range of substituents and controlling their relative stereochemistry.

Alkene Cyclization and Intramolecular Amination Methods

The intramolecular cyclization of an amine onto an alkene is a fundamental and powerful method for constructing the piperidine ring. This transformation can be catalyzed by a variety of transition metals, with rhodium being particularly effective. Rhodium-catalyzed intramolecular hydroamination of unactivated terminal alkenes provides a direct route to enantioenriched pyrrolidines and piperidines. nih.gov For instance, the cyclization of N-benzyl-5-hexen-1-amine using a rhodium catalyst and a chiral phosphine ligand can produce 2-methylpiperidine, albeit with moderate yield and enantioselectivity (42% yield, 32% ee). nih.gov

Organolanthanide complexes have also been employed as precatalysts for the intramolecular hydroamination of amines tethered to 1,2-disubstituted alkenes, affording both pyrrolidines and piperidines. thieme-connect.com These catalysts can mediate the cyclization of sterically demanding substrates in good to excellent yields. thieme-connect.com

Table 3: Intramolecular Hydroamination for Piperidine Synthesis

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-benzyl-5-hexen-1-amine | [Rh(COD)₂]BF₄ / Chiral Phosphine | 2-Methylpiperidine | 42 | 32% | nih.gov |

| Primary Aminoalkenes | Rhodium Aminophosphine Complex | N-Alkyl Piperidines | Good to Excellent | - | nih.govacs.org |

Radical Cyclization Strategies for Piperidine Formation

Radical cyclizations offer a complementary approach to piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond.

A visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. nih.gov This method is highly atom-economical and can achieve excellent diastereoselectivity depending on the substitution pattern of the alkene. nih.gov

Another strategy involves the manganese(III) acetate (B1210297) mediated oxidative radical cyclization of unsaturated diacyl and alkyl-acyl piperazine (B1678402) derivatives with 1,3-dicarbonyl compounds, leading to dihydrofuran-containing piperazine compounds in medium to high yields. nih.gov Furthermore, a diastereoselective radical route to 2,4-disubstituted piperidines has been achieved with good yields (60-90%) through the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tris(trimethylsilyl)silane (B43935) as the reducing agent, achieving high trans/cis diastereomeric ratios. researchgate.net

A particularly innovative approach involves interrupting the Hofmann-Löffler-Freytag (HLF) reaction. A catalytic, regio- and enantioselective δ-C-H cyanation of acyclic amines, enabled by a chiral copper catalyst, affords enantioenriched δ-amino nitriles which can be converted to a family of chiral piperidines. nih.gov

Table 4: Radical Cyclization for Piperidine Synthesis

| Substrate Type | Radical Initiator/Catalyst | Product Type | Yield (%) | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|

| Aza-1,6-dienes | Visible Light / Organic Dye | Polysubstituted Piperidines | - | Poor to Excellent | nih.gov |

| Unsaturated Diacyl Piperazines | Mn(OAc)₃ | Dihydrofuran-piperazines | 31-81 | - | nih.gov |

| 7-substituted-6-aza-8-bromooct-2-enoates | (TMS)₃SiH | 2,4-disubstituted piperidines | 60-90 | up to >99:1 (trans:cis) | researchgate.net |

| Acyclic Amines | Chiral Cu Catalyst | Chiral Piperidines | - | Highly Enantioselective | nih.gov |

One-Pot Multicomponent Synthesis of Functionalized Piperidines

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of highly functionalized piperidines. acs.orgsemanticscholar.org These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a single step, thereby minimizing waste and reducing reaction times. semanticscholar.org

A notable example is the pseudo five-component reaction involving aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid, which generates a diverse range of structurally interesting and pharmacologically significant piperidines. acs.org Another efficient method involves the three-component reaction of a substituted aniline (B41778), a 1,3-dicarbonyl compound, and an aromatic aldehyde, catalyzed by phenylboronic acid, to produce piperidine derivatives in excellent yields. researchgate.net The use of environmentally friendly and recyclable catalysts, such as sodium lauryl sulfate (B86663) (SLS) in water, has also been explored for the synthesis of functionalized piperidines via the condensation of aldehydes, amines, and β-ketoesters. semanticscholar.org

The optimization of reaction conditions is crucial for maximizing the yield of the desired piperidine derivative. For instance, in a four-component reaction to synthesize a specific piperidine, ethanol (B145695) was identified as a promising solvent, and triethylamine (B128534) (Et3N) was found to be the most effective base. acs.org The optimal reaction temperature was determined to be 45 °C. acs.org

Below is a data table summarizing the effect of different catalysts on the synthesis of a model piperidine derivative.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| Phenylboronic Acid | 10 | 14 | 90 |

| ZrOCl2·8H2O | - | 15 | - |

| Sulfamic Acid | - | 16 | - |

| Citric Acid | - | - | - |

| Sodium Lauryl Sulfate (SLS) | - | 24 | 30 |

Data compiled from multiple sources. semanticscholar.orgresearchgate.net

Cycloaddition Methods for Heterocyclic Ring Formation

Cycloaddition reactions represent a powerful strategy for the construction of the piperidine ring system. nih.govyoutube.com These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. Both formal (3+2) and (3+3) cycloaddition reactions have been successfully employed in the synthesis of various heterocyclic rings, including piperidines. nih.gov

For instance, the reaction of pyridinium 1,4-zwitterions with activated alkynes can proceed via a formal (3+2) cyclization pathway to generate thiophene (B33073) derivatives, or a formal (5+2) cyclization to yield benzopyridothiazepines. nih.gov Similarly, a catalyst-free (3+3) cyclization strategy using pyridinium 1,4-zwitterions and triazoles has been developed for the synthesis of 1,4-thiazine derivatives. nih.gov

Intramolecular cycloadditions are also valuable. For example, the photochemical [2+2] intramolecular cycloaddition of dienes can produce bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. mdpi.com

Synthesis of Key Intermediates for this compound Derivatives

The synthesis of this compound and its analogs often relies on the preparation of key intermediates. An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a crucial intermediate for highly active narcotic analgesics, has been developed starting from 1-benzylpiperidin-4-one. scispace.comresearchgate.net

The synthesis involves a Strecker-type condensation of the piperidone with aniline and hydrogen cyanide to yield an anilino-nitrile. scispace.comresearchgate.net This is followed by selective hydrolysis to the corresponding anilino-amide. researchgate.net Subsequent vigorous basic hydrolysis, acidification, and esterification with methanol (B129727) affords the anilino-ester. scispace.comresearchgate.net N-acylation with propionyl chloride and subsequent catalytic N-debenzylation under optimized conditions yield the final key intermediate in near-quantitative yields. scispace.comresearchgate.net

The synthesis of methoxy-substituted derivatives can also be achieved by reacting appropriate amines with a compound where a phenolic group is protected with a methoxyethoxymethyl (MEM) ether moiety. unisi.it This protecting group can be easily removed under acidic conditions. unisi.it Another strategy involves the reaction of trifluoromethyl-substituted 2-chloropyridines with methoxy-substituted bromothiophenols to create diarylsulfide intermediates. unisi.it

Optimization of Synthetic Routes for Yield, Purity, and Scalability

Optimizing synthetic routes is essential for ensuring high yields, purity, and scalability, particularly in the context of pharmaceutical production. scispace.comresearchgate.net For the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate, optimization of the initial Strecker-type condensation was critical. researchgate.net Various solvents and acid catalysts were screened, with a mixture of dichloromethane (B109758) and acetic acid proving to be optimal. researchgate.net It was also found that heating the reaction mixture to 45–50 °C was necessary to achieve nearly quantitative yields. researchgate.net

The following table outlines the optimization of the Strecker-type condensation for a key piperidine intermediate.

| Aniline/mol % | Solvent | Acid | KCN/mol % | Temperature (°C) | Time (h) | Isolated Yield (%) |

| 400 | MeOH | AcOH (10 eq) | 400 | 0–20 | 48 | 20–30 |

| 400 | AcOH | AcOH (50 eq) | 400 | 0–20 | 48 | 45–55 |

| 400 | CHCl3/AcOH (1:1) | AcOH (30–50 eq) | 400 | 0–50 | 48 | 85–95 |

Data adapted from Kiricojević et al. researchgate.net

Pharmacological Investigation and Biological Evaluation of 2 2 Methoxy Benzyl Piperidine Scaffolds

Receptor Binding and Modulation Studies

A comprehensive review of scientific literature and databases reveals a notable lack of specific research on the direct interaction of 2-(2-Methoxy-benzyl)-piperidine with a range of crucial neurotransmitter receptors. While the broader class of piperidine (B6355638) derivatives has been extensively studied, this particular methoxy-substituted compound appears to be largely uncharacterized in the public domain of pharmacological research.

Affinity and Selectivity Profiling at Neurotransmitter Receptors

There is no specific data available in the scientific literature regarding the comprehensive affinity and selectivity profile of this compound at a broad range of neurotransmitter receptors. However, studies on the parent compound, 2-benzylpiperidine (B184556), indicate that it acts as a stimulant and a monoamine reuptake inhibitor. wikipedia.org It has shown a binding affinity (Ki) for the dopamine (B1211576) transporter (DAT) at 6,360 nM and functional inhibition (IC50) between 3,780 to 8,800 nM. wikipedia.org Its interaction with the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT) is less pronounced, with 36% and 22% inhibition of binding, respectively, at a concentration of 10,000 nM. wikipedia.org It is important to note that the presence of a methoxy (B1213986) group on the benzyl (B1604629) ring of this compound could alter these properties, but without direct experimental data, its specific profile remains unknown.

| Receptor/Transporter | Ki (nM) | IC50 (nM) | % Inhibition @ 10,000 nM |

| Dopamine Transporter (DAT) | 6,360 | 3,780 - 8,800 | Not Reported |

| Norepinephrine Transporter (NET) | Not Reported | Not Reported | 36% |

| Serotonin Transporter (SERT) | Not Reported | Not Reported | 22% |

| Data for the parent compound 2-benzylpiperidine. |

Investigation of Dopamine D2 Receptor Ligand Activity

Specific investigations into the dopamine D2 receptor ligand activity of this compound have not been reported in the available scientific literature. While the parent compound, 2-benzylpiperidine, is known to interact with the dopamine transporter, its direct affinity for the D2 receptor has not been well-characterized. wikipedia.org The broader class of phenylpiperidines has been studied for their effects on dopamine D2 autoreceptors, but this does not provide specific data for the compound . nih.gov Research on other piperidine derivatives has identified compounds with antagonist activity at the D2 receptor, often in the context of developing atypical antipsychotics. mdpi.com However, without empirical data, the activity of this compound at the D2 receptor remains speculative.

| Receptor | Binding Affinity (Ki) | Functional Activity |

| Dopamine D2 | No data available | No data available |

Sigma Receptor Ligand Evaluation

There has been no specific evaluation of this compound as a sigma receptor ligand reported in the literature. However, the piperidine scaffold is a common feature in many sigma receptor ligands. uniba.itnih.govrsc.org Studies on N,N'-disubstituted piperazines have led to the identification of high-affinity ligands for both sigma-1 and sigma-2 receptor subtypes. nih.gov Furthermore, research on other piperidine derivatives has demonstrated that structural modifications can lead to high affinity and selectivity for the sigma-1 receptor. uniba.itnih.gov The discovery of a potent sigma-1 receptor agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, underscores the potential of benzylpiperidine derivatives to interact with this receptor class. rsc.org Despite this, the affinity and selectivity of this compound for sigma receptors remain to be determined.

| Receptor | Binding Affinity (Ki) | Selectivity (σ1 vs σ2) |

| Sigma-1 | No data available | No data available |

| Sigma-2 | No data available | No data available |

Estrogen Receptor Alpha (ERα) Modulator Research

Research into the potential of this compound as a modulator of the estrogen receptor alpha (ERα) has not been documented. The piperidine ring is present in some known selective estrogen receptor modulators (SERMs). nih.govresearchgate.net For example, symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives have been designed as tunable ER modulators. nih.gov Additionally, piperine (B192125), a natural alkaloid containing a piperidine ring, has been shown to modulate estrogen receptor activity. nih.gov These examples suggest that a piperidine scaffold can be compatible with ERα binding, but the specific effects of a 2-(2-methoxy-benzyl) substituent are unknown.

| Receptor | Binding Affinity | Modulatory Activity |

| Estrogen Receptor Alpha (ERα) | No data available | No data available |

Radioligand Binding Assays in Receptor Profiling

Radioligand binding assays are crucial for determining the affinity of a compound for specific receptors. Derivatives of the methoxybenzyl piperidine scaffold have been evaluated for their binding profiles at various receptors.

A tritiated derivative, [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, was synthesized and characterized as a highly potent and selective radioligand for the neurokinin-1 (NK1) receptor, which is the receptor for the neuropeptide Substance P. nih.gov This demonstrates that the 2-methoxybenzyl piperidine moiety can be a key structural element for high-affinity binding to NK1 receptors. nih.gov

In a separate line of research, new 2-(methoxyphenyl)piperazine derivatives, which share the methoxyphenyl group with the this compound scaffold, were assessed for their affinity to serotonin 5-HT1A receptors using radioligand binding assays. nih.gov Several of these compounds demonstrated high affinity for the 5-HT1A receptor, with Ki values in the nanomolar range. nih.gov Specifically, compounds with a cycloalkyl amide fragment showed enhanced affinity. nih.gov For instance, certain derivatives with cis-bicyclo[3.3.0]octane, norbornane, and norbornene groups were found to bind to 5-HT1A receptors with Ki values ranging from 0.12 to 0.63 nM. nih.gov These findings suggest that the methoxyphenyl group is a valuable component for achieving high affinity at 5-HT1A receptors, though these compounds are piperazine (B1678402), not piperidine, derivatives. nih.gov

The following table summarizes the binding affinities of selected 2-(methoxyphenyl)piperazine derivatives for the 5-HT1A receptor.

| Compound ID | Structure | Receptor Target | Binding Affinity (Ki) |

| 2a | cis-bicyclo[3.3.0]octane derivative | 5-HT1A | 0.12 - 0.63 nM |

| 2c | cis-bicyclo[3.3.0]octane derivative | 5-HT1A | 0.12 - 0.63 nM |

| 2f | norbornane derivative | 5-HT1A | 0.12 - 0.63 nM |

| 2g | norbornane derivative | 5-HT1A | 0.12 - 0.63 nM |

| 2h | norbornene derivative | 5-HT1A | 0.12 - 0.63 nM |

Table created based on data from reference nih.gov.

Enzyme Inhibition Profiling

The this compound scaffold and its derivatives have been investigated for their potential to inhibit various enzymes implicated in different disease pathways.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. frontiersin.org A study of pyridazinobenzylpiperidine derivatives revealed that most of these compounds exhibited greater inhibitory activity against MAO-B than MAO-A. nih.govresearchgate.net

Among the tested derivatives, compound S5, which has a 3-chloro substitution on the benzyl ring, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM. nih.govresearchgate.net In contrast, its inhibition of MAO-A was weak, with an IC50 value of 3.857 μM, resulting in a high selectivity index of 19.04 for MAO-B. nih.govresearchgate.net The study also showed that a methoxy substituent at the 3-position of the benzyl ring resulted in significant MAO-B inhibition, though less potent than the chloro-substituted derivative. nih.gov Kinetic studies indicated that the lead compounds acted as competitive and reversible inhibitors of MAO-B. nih.govresearchgate.net

The table below presents the MAO inhibition data for selected pyridazinobenzylpiperidine derivatives.

| Compound ID | Substitution on Benzyl Ring | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (MAO-A/MAO-B) |

| S5 | 3-Cl | 3.857 | 0.203 | 19.04 |

| S15 | - | 3.691 | - | - |

| S16 | 2-CN | - | 0.979 | - |

Table created based on data from references nih.govresearchgate.net.

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govacs.orgresearchgate.net Inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases and cancer. nih.govacs.orgresearchgate.netmdpi.com A novel class of benzylpiperidine-based MAGL inhibitors has been synthesized and evaluated. nih.govacs.orgresearchgate.net

The initial compound in this series, compound 7, demonstrated promising MAGL inhibitory activity with an IC50 value of 133.9 nM and good selectivity over fatty acid amide hydrolase (FAAH). acs.org Further structure-activity relationship studies showed that the addition of halogen atoms to the phenolic ring could maintain or slightly improve the inhibitory activity. acs.org For example, compounds with chlorine or bromine substitutions had IC50 values in the range of 107.2 to 124.6 nM. acs.org These findings highlight the potential of the benzylpiperidine scaffold in the design of potent and selective MAGL inhibitors. nih.govacs.orgresearchgate.net

The following table summarizes the MAGL inhibitory activity of selected benzylpiperidine derivatives.

| Compound ID | Structure Description | MAGL IC50 (nM) | FAAH IC50 (μM) |

| 7 | Initial benzylpiperidine MAGL inhibitor | 133.9 | 5.9 |

| 10c | Chlorine substituted derivative | 124.6 | - |

| 10d | Chlorine substituted derivative | 107.2 | - |

| 10e | Bromine substituted derivative | 109.4 | - |

Table created based on data from reference acs.org.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary approach for treating Alzheimer's disease. acgpubs.orgnih.govnih.govacs.org Several studies have explored piperidine and benzylpiperidine derivatives as inhibitors of these enzymes. acgpubs.orgnih.govnih.govacs.orgnih.govnih.govacs.org

One study on α,β-unsaturated carbonyl based piperidinone derivatives showed that these compounds exhibited inhibitory activity against both AChE and BChE. acgpubs.org Compound 1d, with a nitrobenzylidene substituent, was the most potent AChE inhibitor with an IC50 of 12.55 μM, while compound 1g, with a chlorobenzylidene substituent, was the most effective BChE inhibitor with an IC50 of 17.28 μM. acgpubs.org

Another study focused on N-(1-benzylpiperidine) benzamide (B126) derivatives and identified compound 7b, which contains a naphthalene (B1677914) moiety, as a potent dual inhibitor of AChE and BChE, with IC50 values of 0.176 μM and 0.47 μM, respectively. nih.gov Kinetic analysis revealed that this compound inhibits AChE in a non-competitive manner and BChE in a mixed-fashion. nih.gov

The inhibitory activities of selected piperidine derivatives against AChE and BChE are presented in the table below.

| Compound ID | Scaffold | AChE IC50 (μM) | BChE IC50 (μM) |

| 1d | Piperidinone derivative | 12.55 | - |

| 1g | Piperidinone derivative | - | 17.28 |

| 7b | N-(1-benzylpiperidine) benzamide | 0.176 | 0.47 |

Table created based on data from references acgpubs.orgnih.gov.

The versatility of the methoxybenzyl piperidine scaffold extends to other enzyme targets.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors and a target for antimicrobial and anticancer drugs. nih.govwikipedia.org A series of 2,4-diamino-5-(2'-methoxy-5'-substituted)benzylpyrimidines were synthesized and evaluated as DHFR inhibitors against pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. nih.gov Several of these compounds, which feature a 2'-methoxybenzyl group, showed potent and selective inhibition of the parasite DHFR enzymes compared to the mammalian enzyme. nih.gov For example, compound 3 was 430 times more potent than trimethoprim (B1683648) against P. carinii DHFR. nih.gov

Papain-like Protease (PLpro): PLpro is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. nih.govnih.govembopress.orgbiorxiv.org The 2-methoxybenzyl moiety has been incorporated into inhibitors of SARS-CoV PLpro. nih.gov A study on the synthesis of PLpro inhibitors involved the coupling of Boc-piperidine-4-carboxylic acid with 2-methoxybenzylamine (B130920) to create a key intermediate. nih.gov This indicates that the 2-methoxybenzyl group is a relevant structural component in the design of inhibitors for this viral protease. nih.gov

Cell-based assays and phenotypic screening provide valuable insights into the biological effects of compounds in a more complex physiological context. The piperidine scaffold has been the subject of such investigations.

A study utilized a gene biomarker-based phenotypic screening approach to identify modulators of macrophage M2 polarization, which is a potential therapeutic strategy for multiple sclerosis. nih.gov This screen identified a 3,4-disubstituted piperidine derivative, S-28, as a lead compound. nih.gov Further optimization led to the discovery of compound D11, which demonstrated significant in vivo therapeutic effects and good oral bioavailability. nih.gov Mechanistic studies revealed that D11 modulates macrophage polarization by inhibiting T-cell proliferation and activating the Stat3 and Akt signaling pathways. nih.gov

Additionally, high-throughput phenotypic profiling using the Cell Painting assay has been performed on related compounds such as (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine, indicating the inclusion of this chemical class in large-scale phenotypic screening efforts to uncover novel biological activities. epa.gov

Cell-Based Assays and Phenotypic Screening

Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines

Derivatives of the piperidine scaffold have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. Research has shown that these compounds can inhibit the growth of neoplastic cells more effectively than non-neoplastic cells. researchgate.net

Synthetic amide alkaloids derived from piperidine have been evaluated for their antiproliferative activity against a panel of human tumor cell lines, including both chemosensitive and multidrug-resistant (MDR) strains. nih.gov One particular derivative, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine, exhibited significant inhibitory activity against the P-glycoprotein (P-gp)-overexpressing KBvin MDR sub-line, with an IC50 value of 4.94 µM. nih.gov Interestingly, this compound, along with most other tested derivatives, was inactive against MDA-MB-231 and SK-BR-3 breast cancer cell lines, suggesting a degree of tumor type-selectivity. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features crucial for cytotoxic activity. The presence of a 3,4,5-trimethoxyphenyl substitution appears to be critical for selectivity against the KBvin cell line, with the 4-methoxy group being particularly important for antiproliferative activity. nih.gov Furthermore, the replacement of an isobutylamino group with a pyrrolidin-1-yl or piperidin-1-yl moiety in arylalkenylacyl amide alkaloids has been shown to significantly enhance activity. nih.gov

The cytotoxic effects of piperidine derivatives are not limited to a single mechanism. While some compounds induce cell death through pathways unrelated to membrane damage, others have been shown to be more cytotoxic against tumor cells than non-tumor cells. researchgate.netpsu.edu For instance, the piperidine nitroxide Tempol was found to be significantly more cytotoxic against neoplastic cell lines compared to their non-neoplastic counterparts. researchgate.net

The following table summarizes the antiproliferative activity of selected piperidine derivatives against various cancer cell lines.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine | KBvin (MDR) | 4.94 | nih.gov |

| Piplartine | Various | 0.7 - 1.7 µg/ml | psu.edu |

| Tempol | MCF-7/WT | More cytotoxic than non-neoplastic lines | researchgate.net |

| Synthetic Amide Alkaloids (general) | KBvin | Improved activity over natural products | nih.gov |

Assessment of Apoptosis Induction and Cell Cycle Modulation in Cancer Cells

Piperidine derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells, contributing to their anticancer effects. The induction of apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. nih.gov

Studies on piperine, a well-known piperidine alkaloid, have demonstrated its ability to induce apoptosis in various cancer cell lines. nih.gov One of the key mechanisms involves the regulation of the Bax and Bcl-2 proteins. A high Bax/Bcl-2 ratio is known to trigger apoptosis. nih.gov Piperine has been shown to elevate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in human leukemic HL60 cells. nih.gov This process can lead to the activation of caspases, such as caspase-3, which are crucial executioners of apoptosis. nih.gov

Furthermore, some piperidine derivatives can influence the cell cycle, the series of events that take place in a cell leading to its division and duplication. nih.gov For example, 2-Methoxyestradiol, a compound with structural similarities to the methoxy-benzyl group of the target scaffold, has been shown to cause growth arrest at the G2/M phase of the cell cycle in prostate cancer cells. nih.gov This arrest is associated with the overexpression of cyclin B1 and an increase in the phosphorylation of cdc2. nih.gov Similarly, piperine has been observed to arrest cervical cancer cells in the G1/G0 and G2/M phases. mdpi.com The piperidine nitroxide Tempol has also been reported to cause an accumulation of cells in the G1 and G2/M phases, with the pattern of DNA fragmentation indicating an apoptotic mode of cell death. researchgate.net

The induction of apoptosis by some piperidine derivatives is confirmed by assays that detect DNA fragmentation, a hallmark of late-stage apoptosis. escholarship.org For instance, a novel drug conjugate, S2/IAPinh, which incorporates a sigma-2 ligand, demonstrated significant induction of DNA breaks (TUNEL positivity) in pancreatic and ovarian cancer cell lines. escholarship.org This effect was accompanied by the activation of caspase-3 and caspase-8, confirming the induction of the extrinsic apoptosis pathway. escholarship.org

The following table summarizes the effects of selected piperidine derivatives on apoptosis and the cell cycle.

| Compound/Derivative | Effect on Cancer Cells | Mechanism | Reference |

| Piperine | Induces apoptosis in HL60 cells | Upregulates Bax, downregulates Bcl-2, activates caspase-3 | nih.gov |

| 2-Methoxyestradiol | G2/M phase arrest in prostate cancer cells | Overexpression of cyclin B1, phosphorylation of cdc2 | nih.gov |

| Piperine | G1/G0 and G2/M phase arrest in cervical cancer cells | Downregulation of the cyclooxygenase 2 pathway | mdpi.com |

| Tempol | G1 and G2/M phase accumulation, apoptosis | DNA fragmentation | researchgate.net |

| S2/IAPinh | Induces apoptosis in pancreatic and ovarian cancer cells | DNA fragmentation (TUNEL positive), activation of caspase-3 and -8 | escholarship.org |

Studies on Epithelial-Mesenchymal Transition (EMT) Inhibition

The epithelial-mesenchymal transition (EMT) is a cellular process implicated in tumor progression, invasion, and the development of resistance to therapy. nih.gov This process involves epithelial cells losing their characteristics and acquiring a more migratory and invasive mesenchymal phenotype. nih.gov Research into the effects of piperidine-related compounds on EMT is an emerging area of interest.

While direct studies on this compound and its inhibitory effects on EMT are not extensively documented in the provided results, the general role of various compounds in modulating EMT provides a relevant context. The EMT process is regulated by a complex network of transcription factors, including those from the SNAI gene family, and signaling pathways such as TGF-beta1, IL-6, Akt, and Erk1/2. nih.gov

Recent studies have explored the potential of mesenchymal stem cells (MSCs) to inhibit EMT in cancer cells. For example, placenta-derived decidua basalis mesenchymal stem cells (DBMSCs) have been shown to reduce the levels of EMT-related proteins in MDA-MB-231 breast cancer cells. nih.gov This suggests that external cellular factors can influence the EMT phenotype.

The investigation of small molecules that can reverse or inhibit EMT is a significant focus in cancer research. These inhibitors could potentially be used to overcome therapy resistance and reduce metastasis. nih.gov Given the diverse biological activities of piperidine scaffolds, exploring their potential to modulate EMT-related pathways is a logical next step.

Future research could focus on whether this compound derivatives can influence the expression of key EMT markers such as E-cadherin (an epithelial marker often lost during EMT) and vimentin (B1176767) (a mesenchymal marker often gained). Investigating the impact of these compounds on the signaling pathways known to drive EMT would also be a valuable area of study.

Investigations into Anti-inflammatory, Antimicrobial, and Neuroprotective Effects of Piperidine Derivatives

Beyond their anticancer properties, piperidine derivatives have been investigated for a range of other biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.

Anti-inflammatory Effects: Certain piperidine derivatives have demonstrated significant anti-inflammatory activity. nih.gov For instance, piperidine-2,4,6-trione derivatives with cyclohexyl and allyl substituents have been evaluated for their anti-inflammatory properties. nih.gov The introduction of an N-cyclohexylcarboxamide substituent was found to increase the anti-inflammatory activity of these compounds. nih.gov Another study reported that piperidine-substituted triazine derivatives showed promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.net

Antimicrobial Effects: The piperidine scaffold is also a source of compounds with antimicrobial properties. biomedpharmajournal.orgbiointerfaceresearch.com Several studies have synthesized and evaluated piperidine derivatives for their activity against various bacterial and fungal strains. biomedpharmajournal.orgbiointerfaceresearch.comacademicjournals.orgnih.gov For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives exhibited good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Another study found that certain piperidine derivatives were active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.comresearchgate.net However, the antimicrobial activity can be highly dependent on the specific substitutions on the piperidine ring, with some derivatives showing no activity against certain strains. nih.gov

Neuroprotective Effects: The neuroprotective potential of piperidine derivatives is another area of active research. nih.govnih.govthieme-connect.comthieme-connect.com Hybrids of indanone/benzofuranone and piperidine have been designed and synthesized to assess their neuroprotective activities. nih.gov One such compound demonstrated significant neuroprotective effects in an in vitro model of oxygen-glucose deprivation/reperfusion-induced neuronal cell injury and was effective in reducing infarct volume in an in vivo model of middle cerebral artery occlusion. nih.gov Another study on a piperine derivative, HJ105, showed that it could alleviate Aβ1-42-induced neuroinflammation and oxidative damage, suggesting its potential as a therapeutic agent for Alzheimer's disease. nih.gov Furthermore, novel cinnamamide-piperidine and piperazine derivatives have been explored as neuroprotective agents for the treatment of stroke. thieme-connect.com

The following table provides a summary of the investigated effects of various piperidine derivatives.

| Biological Effect | Derivative Type | Key Findings | Reference(s) |

| Anti-inflammatory | Piperidine-2,4,6-trione derivatives | N-cyclohexylcarboxamide substitution increased activity. | nih.gov |

| Piperidine-substituted triazine derivatives | Inhibited pro-inflammatory cytokines TNF-α and IL-6. | researchgate.net | |

| Antimicrobial | 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazones | Good antibacterial activity compared to ampicillin. | biomedpharmajournal.org |

| Piperidine derivatives | Active against S. aureus and E. coli. | biointerfaceresearch.comresearchgate.net | |

| Neuroprotective | Indanone/benzofuranone and piperidine hybrids | Reduced neuronal cell injury and infarct volume. | nih.gov |

| Piperine derivative (HJ105) | Alleviated Aβ1-42-induced neuroinflammation and oxidative damage. | nih.gov | |

| Cinnamamide-piperidine and piperazine derivatives | Showed potential for the treatment of stroke. | thieme-connect.com |

Structure Activity Relationship Sar Studies of 2 2 Methoxy Benzyl Piperidine Analogues

Elucidation of Pharmacophoric Requirements for Target Interactions

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. For 2-(2-methoxy-benzyl)-piperidine analogues, the key pharmacophoric features generally include a basic nitrogen atom within the piperidine (B6355638) ring and the aromatic benzyl (B1604629) moiety.

A widely recognized pharmacophore model, particularly for ligands targeting sigma receptors, consists of a central basic core (a positive ionizable group) flanked by two hydrophobic pockets. nih.gov In the context of this compound, the protonated piperidine nitrogen at physiological pH can serve as the crucial positive ionizable functionality. nih.gov The benzyl group can effectively occupy one of the hydrophobic pockets, while the other hydrophobic site can be engaged by further substitutions or other parts of the molecule. nih.gov

The spatial relationship between the basic nitrogen and the aromatic ring is a critical determinant of binding affinity. The flexible linker between the piperidine and benzyl groups allows for conformational adjustments to optimize interactions within the binding site of a target protein. The N-benzyl piperidine (N-BP) motif is a versatile scaffold in drug discovery, valued for its ability to provide crucial cation-π interactions with target proteins and to be adapted for optimizing stereochemical aspects of potency. nih.gov

Impact of Substituent Modifications on Biological Potency and Selectivity

Systematic modifications of the this compound scaffold have revealed important trends in how different substituents on both the benzyl and piperidine rings affect biological potency and selectivity.

Substitutions on the Benzyl Ring:

The nature and position of substituents on the benzyl ring can dramatically influence a compound's activity and receptor selectivity.

Methoxy (B1213986) Group Position: The position of the methoxy group on the benzyl ring is a key factor. Studies on related benzyl triphenylphosphonium cations have shown that the position of a methoxy group significantly affects biological properties. For instance, an ortho- or meta-methoxy group can lead to faster clearance from non-target organs like the liver compared to a para-methoxy group. nih.gov In some series of N-(1-benzylpiperidin-4-yl)phenylacetamides, a methoxy group at the 3-position of an aromatic ring led to higher affinity for both σ1 and σ2 receptors compared to 2- or 4-substituted analogues. acs.org

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents on the benzyl ring play a crucial role. For N-benzylpiperidine analogues targeting the dopamine (B1211576) transporter (DAT), the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group was found to be beneficial for DAT binding affinity. ebi.ac.uk Conversely, in other series, substitution with electron-donating groups like hydroxyl (OH), methoxy (OCH3), or amino (NH2) resulted in weaker affinity for σ2 receptors while maintaining moderate affinity for σ1 receptors. acs.org For some cholinesterase inhibitors, increasing the number of methoxy groups on a phenyl ring from two to three was found to decrease activity. nih.gov

Halogen and Alkyl Substitutions: Halogen and methyl substitutions on the benzyl group of N-(piperidin-4-yl)-naphthamides have been shown to increase affinity for the D4.2 receptor. danaher.com In a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, halogen substitution on the aromatic ring generally increased affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. acs.org

The following table summarizes the effects of various substituents on the benzyl ring on the biological activity of benzylpiperidine analogues.

| Substituent | Position on Benzyl Ring | Effect on Biological Activity | Target(s) | Reference |

| Electron-withdrawing group | 4 | Increased affinity | Dopamine Transporter (DAT) | ebi.ac.uk |

| Methoxy | 3 | Higher affinity compared to 2- or 4-substitution | σ1 and σ2 receptors | acs.org |

| Methoxy | ortho- or meta- | Accelerated clearance from liver | Myocardium | nih.gov |

| Halogen (Cl, Br, F) | 3 or 4 | Increased affinity | D4.2 receptor | danaher.com |

| Methyl | 3 or 4 | Increased affinity | D4.2 receptor | danaher.com |

| Multiple Methoxy Groups | - | Decreased activity with increasing number | Acetylcholinesterase (AChE) | nih.gov |

Substitutions on the Piperidine Ring:

Modifications to the piperidine ring itself, including substitutions on the nitrogen atom and other ring positions, also have a profound impact on activity.

N-Substitution: The substituent on the piperidine nitrogen is a critical determinant of activity. In a study of anticonvulsant 2-piperidinecarboxamide analogues, substitution on the piperidine ring nitrogen led to a decrease in activity. ebi.ac.uk

Ring Position of Substituents: The position of functional groups on the piperidine ring is also important. Moving a carboxamide group from the 2-position to the 3- or 4-position of the piperidine ring decreased anticonvulsant activity. ebi.ac.uk

The table below illustrates the impact of modifications to the piperidine ring.

| Modification | Effect on Biological Activity | Target/Activity | Reference | | :--- | :--- | :--- | | Substitution on Nitrogen | Decreased activity | Anticonvulsant | ebi.ac.uk | | Movement of Carboxamide from 2- to 3- or 4-position | Decreased activity | Anticonvulsant | ebi.ac.uk |

Stereochemical Effects on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of this compound analogues. The piperidine ring can exist in different conformations, and the chiral center at the 2-position of the piperidine ring means that the compound can exist as a pair of enantiomers.

Often, one enantiomer exhibits significantly higher potency than the other, a phenomenon known as stereoselectivity. This is because the specific three-dimensional shape of the active enantiomer allows for a more precise and favorable interaction with the chiral environment of the biological target, such as the binding site of a receptor or enzyme. For instance, in a series of piperidine-based monoamine transporter inhibitors, the stereochemistry of the piperidine ring was found to have a significant effect on potency. clinmedkaz.org The development of methods for the diastereoselective synthesis of piperidine derivatives is crucial for accessing specific stereoisomers for pharmacological evaluation. mdpi.com

Fragment-Based Design and Lead Optimization Strategies for Benzylpiperidines

Fragment-based drug design (FBDD) and lead optimization are powerful strategies in medicinal chemistry that have been applied to the development of benzylpiperidine-based compounds. nih.gov

Fragment-Based Design:

FBDD involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. patsnap.com The N-benzyl piperidine moiety itself can be considered a valuable fragment due to its structural flexibility and its ability to engage in key interactions with target proteins. nih.gov This scaffold serves as a versatile starting point for drug discovery campaigns. nih.gov Strategies in FBDD include:

Fragment Growing: Starting with a core fragment like 2-benzylpiperidine (B184556), new functional groups can be added to explore interactions with adjacent pockets in the binding site, thereby increasing affinity and selectivity. danaher.com

Fragment Linking: Two or more fragments that bind to different sub-pockets of a target can be connected with a chemical linker to create a single, high-affinity molecule.

Lead Optimization:

Once a promising lead compound, such as a this compound analogue, is identified, lead optimization strategies are employed to enhance its drug-like properties. patsnap.com This iterative process involves making systematic chemical modifications to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com For benzylpiperidine derivatives, lead optimization may involve:

Systematic SAR exploration: As detailed in section 4.2, systematically modifying substituents on both the benzyl and piperidine rings to fine-tune biological activity. acs.orgdanaher.com

Introduction of polar substituents: The attachment of polar groups can be used to reduce the lipophilicity (logP) of a compound, which can be beneficial for its pharmacokinetic profile. nih.gov

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve potency or reduce side effects. For example, replacing a methoxy group with other electron-donating groups or replacing the piperidine ring with other heterocyclic systems. mdpi.com

Through these iterative cycles of design, synthesis, and testing, the this compound scaffold can be optimized to yield drug candidates with improved therapeutic potential.

Adme Absorption, Distribution, Metabolism, and Excretion Research Methodologies

In Vitro ADME Screening of Methoxybenzyl Piperidine (B6355638) Compounds

A variety of in vitro assays are employed to efficiently profile methoxybenzyl piperidine compounds for their fundamental ADME characteristics. sygnaturediscovery.com These high-throughput screening methods allow for the early assessment of key factors that govern a drug's behavior in the body. nih.gov

The ability of a compound to cross biological membranes is a critical determinant of its absorption and distribution. For compounds targeting the central nervous system (CNS), permeability across the blood-brain barrier (BBB) is of particular importance.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method used to predict passive transcellular permeability. nih.govresearchgate.net The PAMPA-BBB model, specifically, uses a lipid membrane optimized to mimic the BBB, allowing for the rapid screening of compounds for their potential to enter the CNS. nih.govnih.gov This assay is valued for its simplicity, low cost, and its ability to forecast in vivo brain permeability for passively diffused molecules. nih.govnih.gov

The Madin-Darby Canine Kidney (MDCK) cell model , particularly the MDCK-MDR1 subtype which overexpresses the P-glycoprotein (P-gp) efflux transporter, is a cell-based assay used to model both passive permeability and active transport. nih.govresearchgate.net This model is useful for identifying compounds that are substrates of P-gp, a key transporter that can limit a drug's penetration into the brain. researchgate.net While the PAMPA-BBB assay is a good predictor of passive diffusion, cell-based models like MDCK-MDR1 provide crucial information on the impact of active efflux on a compound's permeability. researchgate.netnih.gov

| Assay | Model Type | Key Feature | Information Provided |

| PAMPA-BBB | Non-cell-based | Artificial lipid membrane mimicking the blood-brain barrier. nih.gov | Predicts passive diffusion across the BBB. nih.gov |

| MDCK-MDR1 | Cell-based | Canine kidney epithelial cells overexpressing the P-gp efflux transporter. researchgate.net | Assesses both passive permeability and active P-gp-mediated efflux. researchgate.net |

The stability of a compound in biological matrices is a key factor influencing its half-life and duration of action. In vitro assays using plasma and subcellular fractions like the S9 fraction are standard methods for evaluating metabolic stability.

Plasma stability assays assess the degradation of a compound over time when incubated with plasma from various species (e.g., human, rat, mouse). nih.govnih.gov Compounds that are unstable in plasma may have a very short half-life in vivo, limiting their therapeutic utility. mdpi.com

The liver S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate and contains a mixture of both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) metabolic enzymes. nih.govresearchgate.net Incubating a compound with the S9 fraction provides a comprehensive initial screen of its metabolic vulnerability. nih.govnih.gov The rate at which the parent compound disappears is measured to determine its intrinsic clearance. nih.gov While less complex than hepatocytes, S9 fractions are cost-effective, amenable to automation, and offer a broader enzymatic profile than liver microsomes, making them suitable for high-throughput screening. nih.govnih.gov For instance, studies comparing different in vitro systems have found that stability data from S9 fractions and hepatocytes categorize compounds similarly a high percentage of the time (70-84%). nih.gov

| In Vitro System | Key Components | Purpose |

| Plasma | Plasma proteins and enzymes. nih.gov | To determine the stability of a compound in blood. mdpi.com |

| Liver S9 Fraction | Cytosolic and microsomal enzymes (Phase I and Phase II). nih.govresearchgate.net | To assess overall metabolic stability in the liver. nih.gov |

In silico and computational models are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties of new chemical entities. nih.gov These predictive models use data from in vitro assays and the physicochemical properties of the compound, such as lipophilicity and plasma protein binding, to simulate its behavior in vivo. nih.gov

Physiologically based pharmacokinetic (PBPK) models, for example, can integrate in vitro data on metabolism (like intrinsic clearance from S9 or hepatocyte assays) and distribution to estimate plasma and tissue concentration-time profiles before any animal studies are conducted. nih.gov Such models can help prioritize compounds and identify potential pharmacokinetic challenges early in the development process. nih.gov

Toxicological Assessment Methodologies

In Silico Prediction of Toxicity Endpoints

In silico toxicology utilizes computer-based models to predict the toxic effects of chemicals based on their structure and physicochemical properties. asmepress.comchemscene.com These predictive models are developed from large datasets of existing toxicological information and can estimate various toxicity endpoints, offering a rapid and cost-effective screening tool. asmepress.comnih.gov

Acute Toxicity Prediction (LD50)

Acute toxicity, often expressed as the median lethal dose (LD50), is a key parameter evaluating the short-term poisoning potential of a substance. bioline.org.br In silico models predict the LD50 value by comparing the chemical structure of a query compound to a database of compounds with known LD50 values. bioline.org.brnih.gov Various quantitative structure-activity relationship (QSAR) models are employed for this purpose. ekb.egvegahub.eu For instance, web servers like ProTox-II can predict the oral LD50 in rodents and classify the compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.govcharite.de While specific in silico LD50 predictions for 2-(2-Methoxy-benzyl)-piperidine are not publicly available, the methodology relies on sophisticated algorithms that analyze fragments and pharmacophores within the molecule to estimate its potential toxicity. nih.gov

Table 1: In Silico Acute Toxicity (LD50) Prediction Models

| Prediction Tool/Server | Methodology | Predicted Endpoint |

|---|---|---|

| ProTox-II | Based on chemical similarity, fragment propensities, and machine learning models. nih.gov | Rodent oral LD50 (mg/kg), GHS toxicity class. charite.de |

| AdmetSAR | Utilizes QSAR models to predict various ADMET properties. bioline.org.brecust.edu.cn | Rat acute oral toxicity. bioline.org.br |

This table presents examples of tools and methodologies for in silico acute toxicity prediction. Specific predicted values for this compound are not available in the public domain.

Genotoxicity Assessment (e.g., Ames Test)

Genotoxicity assessment evaluates a chemical's potential to damage genetic material. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro method for identifying mutagens. ecust.edu.cnnih.gov In silico models for Ames test prediction analyze the chemical structure for "structural alerts," which are molecular substructures known to be associated with mutagenicity. ecust.edu.cnnih.gov These models can predict whether a compound is likely to be positive or negative in the Ames test, considering the role of metabolic activation. ecust.edu.cn The accuracy of these predictions can be high, often approaching the reproducibility of the experimental Ames test itself. nih.govmdpi.com Freely available QSAR models, such as those available in the VEGA platform, can provide predictions for Ames mutagenicity. vegahub.euvegahub.eunih.gov

Table 2: In Silico Genotoxicity (Ames Test) Prediction Models

| Prediction Tool/Server | Methodology | Predicted Endpoint |

|---|---|---|

| VEGA (e.g., CAESAR, SARpy, ISS models) | Consensus of multiple QSAR models, including structural alert-based approaches. vegahub.euvegahub.eunih.gov | Mutagenicity (Ames test) outcome (Positive/Negative). vegahub.eu |

| OECD QSAR Toolbox | Integrates data and tools for hazard assessment, including structural alerts for genotoxicity. bioline.org.br | Genotoxicity potential, including Ames mutagenicity. bioline.org.br |

This table presents examples of tools and methodologies for in silico genotoxicity prediction. Specific predicted outcomes for this compound are not publicly available.

Organ-Specific Toxicity Prediction (e.g., Lung, Cardiovascular, Renal)

Predicting organ-specific toxicity is a complex area of in silico toxicology. nih.gov Models are being developed to predict adverse effects on vital organs such as the lungs, heart, and kidneys. nih.gov These models often rely on identifying structural features associated with known organ toxicants and understanding the underlying mechanisms of toxicity. nih.govnih.gov

Lung Toxicity: In silico models for lung toxicity can predict outcomes like respiratory irritation and sensitization by identifying structural alerts linked to these effects. nih.gov Some models use molecular descriptors such as the number of oxygen and nitrogen atoms, molecular weight, and polar surface area to predict drug-induced respiratory toxicity. acs.org

Cardiovascular Toxicity: A significant focus in cardiovascular toxicity prediction is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. nih.govfrontiersin.org QSAR models are used to predict the hERG inhibitory potential of compounds. nih.govnih.gov

Renal Toxicity (Nephrotoxicity): Computational models for nephrotoxicity aim to identify compounds that may cause kidney damage. nih.gov These models are built on data from human nephrotoxicity studies and can help in the early identification of potentially harmful structures. nih.gov

Table 3: In Silico Organ-Specific Toxicity Prediction Approaches

| Organ System | Toxic Endpoint | In Silico Methodology |

|---|---|---|

| Lung | Respiratory irritation, sensitization | Structural alerts, QSAR models based on molecular descriptors. nih.govacs.org |

| Cardiovascular | hERG inhibition | QSAR models, machine learning algorithms. nih.govfrontiersin.orgnih.gov |

This table outlines general approaches for predicting organ-specific toxicity. Specific predictions for this compound are not available in the public domain.

Identification of Toxicophores in Piperidine (B6355638) Derivatives

A toxicophore is a chemical structure or part of a molecule that is known to be associated with toxicity. The piperidine ring itself is a common motif in many pharmaceuticals and natural alkaloids. mdpi.com While the piperidine scaffold is generally considered a "privileged structure" in medicinal chemistry, certain substitutions on the ring can lead to toxicity. nih.gov For example, some 2-benzyl benzimidazole (B57391) opioids, which may also contain a piperidine moiety, have shown significant toxicity. www.gov.ukscbt.com The identification of toxicophores involves analyzing the structure of a compound for known problematic functionalities. For this compound, this would involve examining the combination of the piperidine ring, the benzyl (B1604629) group, and the methoxy (B1213986) substituent for any known associations with adverse effects.

In Vitro Toxicology Models

In vitro toxicology involves the use of cells and tissues cultured in the laboratory to assess the toxicity of chemicals. These methods provide a more direct biological context than in silico models and are widely used for screening and mechanistic studies. nih.gov

Cytotoxicity in Normal Cell Lines

Cytotoxicity assays measure the ability of a compound to kill cells. To assess the potential for adverse effects on healthy tissues, it is important to evaluate cytotoxicity in normal, non-cancerous cell lines. nih.gov Various assays, such as the MTT assay, are used to determine the concentration of a compound that causes a 50% reduction in cell viability (IC50). frontiersin.orgnih.gov While numerous studies have investigated the cytotoxicity of piperidine derivatives against cancer cell lines, there is a lack of publicly available data on the specific cytotoxic effects of this compound on normal cell lines. bioline.org.brnih.gov However, studies on other piperidine derivatives have shown selective cytotoxicity, with higher toxicity towards cancerous cells compared to non-cancerous cells like the Hs27 and MCF-10A cell lines. nih.gov

Table 4: Examples of Normal Cell Lines Used in Cytotoxicity Testing

| Cell Line | Origin | Tissue Type |

|---|---|---|

| Hs27 | Human | Foreskin Fibroblast |

| MCF-10A | Human | Breast Epithelium |

| HEK-293T | Human | Embryonic Kidney |

This table provides examples of normal cell lines used in cytotoxicity assays. Specific experimental data for this compound on these or other normal cell lines is not publicly available.

Preclinical Toxicity Studies (General Methodologies for Potent Opioids)

For a compound with potential opioid activity, a comprehensive preclinical toxicity evaluation is necessary to characterize its safety profile before any consideration for human studies. These studies are conducted in accordance with international regulatory guidelines (e.g., ICH M3(R2)) and are designed to identify potential target organs of toxicity, determine the dose-response relationship for adverse effects, and establish a safe starting dose for clinical trials. youtube.com

The preclinical toxicity program for a potent opioid would typically include the following studies:

Single-Dose and Dose-Range Finding Studies:

These initial studies are conducted in at least two mammalian species (one rodent, e.g., rat or mouse, and one non-rodent, e.g., dog or non-human primate). youtube.com

The primary objective is to determine the maximum tolerated dose (MTD) and to identify the dose levels for subsequent repeat-dose toxicity studies. youtube.com

Animals are administered a single dose of the compound at escalating levels, and they are closely monitored for clinical signs of toxicity, morbidity, and mortality.

Repeat-Dose Toxicity Studies:

These studies are the cornerstone of preclinical safety assessment and involve the daily administration of the compound for a specified duration (e.g., 7, 14, 28, or 90 days). youtube.com The duration of these studies is designed to support the proposed duration of clinical trials. youtube.com

Three or more dose levels are typically used: a high dose that is expected to produce some toxicity, a low dose that is a multiple of the anticipated clinical exposure, and one or more intermediate doses. A control group receiving the vehicle is also included.

A wide range of endpoints are evaluated to detect potential adverse effects, including:

Clinical Observations: Daily monitoring for changes in behavior, appearance, and physiological functions.

Body Weight and Food Consumption: Regular measurements to assess general health and palatability of the test article.

Ophthalmoscopy: Examination of the eyes for any compound-related changes.

Electrocardiography (ECG): To evaluate potential effects on cardiovascular function, including heart rate and cardiac intervals.

Clinical Pathology: Analysis of blood and urine samples to assess effects on hematology, clinical chemistry (e.g., liver and kidney function), and urinalysis parameters.

Gross Pathology: A complete necropsy of all animals at the end of the study to examine all organs and tissues for any visible abnormalities.

Histopathology: Microscopic examination of a comprehensive set of organs and tissues to identify any cellular changes or damage.

Safety Pharmacology Core Battery:

This set of studies is designed to investigate the potential for adverse effects on vital physiological functions. The core battery typically includes assessments of:

Central Nervous System (CNS): Evaluation of effects on behavior, motor coordination, and sensory functions.

Cardiovascular System: In addition to ECGs in repeat-dose studies, more detailed cardiovascular assessments may be conducted, such as telemetry studies in conscious, freely moving animals to continuously monitor blood pressure, heart rate, and ECG.

Respiratory System: Assessment of effects on respiratory rate, tidal volume, and other measures of respiratory function.

Genotoxicity Studies:

A battery of in vitro and in vivo tests is conducted to assess the potential for the compound to damage genetic material. This typically includes:

A test for gene mutation in bacteria (Ames test).

An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.

An in vivo test for chromosomal damage using rodent hematopoietic cells.

The collective data from these preclinical toxicity studies provide a comprehensive understanding of the compound's safety profile and are essential for making informed decisions about its potential for further development.

Computational Chemistry and Molecular Modeling Studies

Ligand-Receptor Docking Simulations for Benzylpiperidines

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is widely used to elucidate the binding mechanisms of benzylpiperidine derivatives with their protein targets.

Docking simulations are crucial for predicting how benzylpiperidines, such as 2-(2-Methoxy-benzyl)-piperidine, fit into the binding sites of various receptors and enzymes. These simulations reveal the specific non-covalent interactions that stabilize the ligand-receptor complex.

Research on related benzylpiperidine derivatives has shown that their binding is often governed by a network of specific interactions. For instance, in studies involving cholinesterases, a key target in Alzheimer's disease, the N-benzylpiperidine moiety is frequently observed to form π-π stacking interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr) within the enzyme's active site. nih.govmdpi.com The benzyl (B1604629) ring of an N-benzylpiperidine moiety can interact with Trp86 in the catalytic anionic site (CAS) of acetylcholinesterase (AChE), while other parts of the molecule may engage with residues like Trp286 and Tyr341 in the peripheral anionic site (PAS). nih.gov Similarly, docking studies of benzylpiperidine derivatives targeting the serotonin (B10506) transporter (SERT) have shown π-π interactions with Phenylalanine (Phe) residues, such as Phe335. mdpi.com

In the context of sigma receptors, the piperidine (B6355638) ring has been identified as a critical structural element for affinity. nih.gov Docking studies of piperidine derivatives into the σ1 receptor have helped elucidate the key interactions responsible for high-affinity binding. nih.govrsc.org For other targets like the enzyme monoacylglycerol lipase (B570770) (MAGL), molecular modeling has predicted the binding mode of benzylpiperidine inhibitors within the active site, corroborating experimental findings. unisi.it

These studies collectively suggest that the binding pose of this compound would likely involve its benzyl group participating in aromatic interactions (π-π stacking or π-cation) with complementary residues in a target's binding pocket, while the piperidine nitrogen could form hydrogen bonds or ionic interactions.

Table 1: Predicted Interactions for Benzylpiperidine Derivatives from Docking Studies

| Derivative Class | Target Protein | Key Interacting Residues | Primary Interaction Type | Source |

|---|---|---|---|---|

| 1,3-dimethylbenzimidazolinone-benzylpiperidines | Acetylcholinesterase (AChE) | Trp86, Trp286, Tyr341 | π-π Stacking | nih.gov |